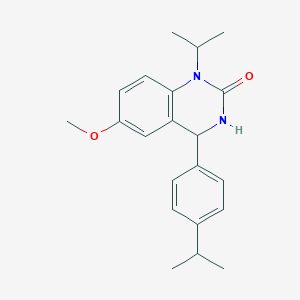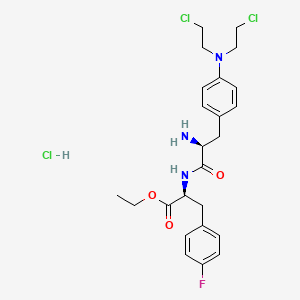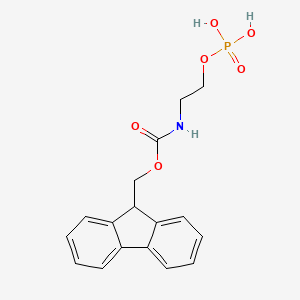
Fmoc-PEA
Übersicht
Beschreibung
Fmoc-PEA, or Fluorenylmethyloxycarbonyl-Phenylethylamine, is a derivative of phenylethylamine where the amine group is protected by the fluorenylmethyloxycarbonyl group. This compound is widely used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under basic conditions .
Wirkmechanismus
Target of Action
Fmoc-PEA, or Fluorenylmethyloxycarbonyl-phenylethylamine, primarily targets amines . It is frequently used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group acts as a base-labile protecting group . This means it can be removed under basic conditions. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows the Fmoc group to protect the amine during synthesis, and then be removed when no longer needed.
Biochemical Pathways
The Fmoc group plays a significant role in solid-phase peptide synthesis (SPPS) . Its use as a temporary protecting group for the amine at the N-terminus in SPPS is very widespread .
Pharmacokinetics
The fmoc group is known to be rapidly removed by base . This suggests that the bioavailability of this compound could be influenced by the pH of the environment. More research would be needed to fully understand the ADME properties of this compound.
Result of Action
The primary result of this compound’s action is the protection of amines during organic synthesis . By acting as a protecting group, this compound allows for more complex reactions to take place without unwanted side reactions. Once its role is fulfilled, the Fmoc group can be removed, leaving the desired product .
Action Environment
The action of this compound is influenced by the pH of the environment . As a base-labile group, the Fmoc group is removed more quickly in basic conditions . Therefore, the pH can significantly influence the efficacy and stability of this compound. Other environmental factors that could potentially influence the action of this compound include temperature and the presence of other reactive species, but these would need to be studied further.
Biochemische Analyse
Biochemical Properties
Fmoc-PEA plays a crucial role in biochemical reactions, primarily as a building block in peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis and modification of peptides. For instance, this compound is often used in conjunction with coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and activators such as DIPEA (N,N-Diisopropylethylamine) to form peptide bonds . The Fmoc group is removed by treatment with a base, typically piperidine, which allows the free amino group of phenylethylamine to participate in further reactions .
Cellular Effects
This compound influences various cellular processes, particularly those related to peptide synthesis and modification. It can affect cell signaling pathways by altering the availability of peptides that act as signaling molecules. Additionally, this compound can impact gene expression by modifying peptides that interact with transcription factors and other regulatory proteins . The compound’s role in cellular metabolism is also significant, as it can influence the synthesis of bioactive peptides that regulate metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and proteins involved in peptide synthesis. The Fmoc group protects the amino group of phenylethylamine, preventing unwanted side reactions during peptide bond formation. Upon removal of the Fmoc group, the free amino group can participate in nucleophilic attacks on activated carboxyl groups, facilitating peptide bond formation . This mechanism ensures the efficient and selective synthesis of peptides with desired sequences and structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions but can degrade upon prolonged exposure to light and moisture . Over time, the efficiency of peptide synthesis using this compound may decrease if the compound degrades, leading to incomplete reactions and lower yields . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro peptide synthesis systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can effectively participate in peptide synthesis without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and signaling pathways . Threshold effects have been observed, where the compound’s efficacy in peptide synthesis plateaus beyond a certain dosage, indicating a limit to its beneficial effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis and modification. It interacts with enzymes such as peptidyl transferases and proteases that facilitate the formation and cleavage of peptide bonds . The compound can also affect metabolic flux by altering the availability of bioactive peptides that regulate metabolic processes . Additionally, this compound may influence metabolite levels by modifying peptides that act as metabolic regulators .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in regions where peptide synthesis occurs . The compound’s distribution is influenced by its hydrophobicity and ability to interact with cellular membranes, which can affect its localization within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, often accumulating in regions where peptide synthesis is active, such as the endoplasmic reticulum and Golgi apparatus . The compound’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to specific compartments . These localization patterns ensure that this compound is available where it is needed for efficient peptide synthesis and modification .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fmoc-PEA can be synthesized by reacting phenylethylamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although the Fmoc group provides some protection to the amine group.
Reduction: The compound can be reduced under specific conditions, but the Fmoc group is generally stable under mild reducing conditions.
Substitution: The Fmoc group can be removed by nucleophilic substitution using bases like piperidine or morpholine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Mild reducing agents such as sodium borohydride.
Substitution: Bases like piperidine in solvents like dimethylformamide (DMF) are commonly used.
Major Products:
Oxidation: Oxidized derivatives of phenylethylamine.
Reduction: Reduced forms of phenylethylamine.
Substitution: Free phenylethylamine after removal of the Fmoc group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-PEA is extensively used in solid-phase peptide synthesis (SPPS) as a protecting group for amines. Its stability under acidic conditions and ease of removal under basic conditions make it ideal for iterative peptide synthesis .
Biology and Medicine: In biological research, this compound derivatives are used to study receptor-ligand interactions and neurotransmitter functions. The compound’s stability and reactivity make it suitable for creating various bioactive molecules .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and other bioactive compounds. Its role in SPPS is crucial for the development of new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Boc-PEA (tert-Butyloxycarbonyl-Phenylethylamine): Another protecting group used in peptide synthesis, but it is removed under acidic conditions.
Cbz-PEA (Carbobenzyloxy-Phenylethylamine): A protecting group that is removed by hydrogenolysis.
Uniqueness: Fmoc-PEA is unique due to its stability under acidic conditions and its ease of removal under basic conditions. This orthogonal protection strategy allows for selective deprotection in multi-step synthesis, making it highly versatile compared to Boc-PEA and Cbz-PEA .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-phosphonooxyethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18NO6P/c19-17(18-9-10-24-25(20,21)22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,18,19)(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUHBHVNOVAEMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


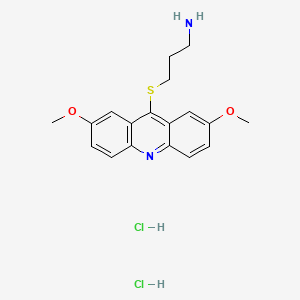

![4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine](/img/structure/B3182180.png)

![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B3182195.png)
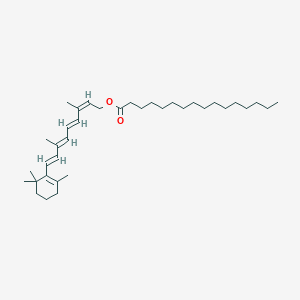
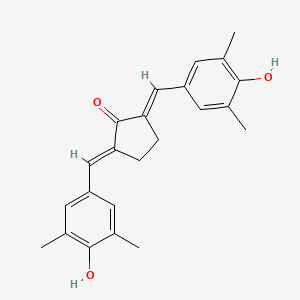
![Trans-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)
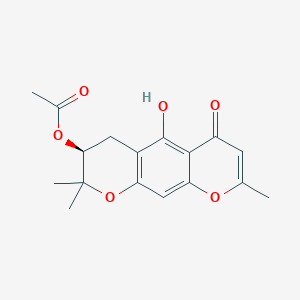
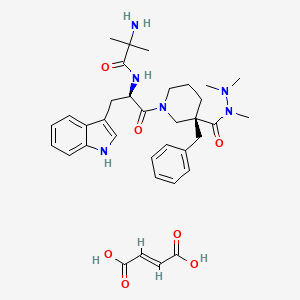
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3182259.png)

